molecular formula C5H4ClF2NS B2927767 2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole CAS No. 2503202-61-5

2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole

Cat. No.: B2927767
CAS No.: 2503202-61-5
M. Wt: 183.6
InChI Key: HYBHQMGWMPFPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and fluorine atoms It is a derivative of thiazole, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole typically involves the reaction of 2-chlorothiazole with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1,1-difluoroethyl)pyridine
  • 2-Chloro-5-(1,1-difluoroethyl)phenol
  • 2-Chloro-5-(1,1-difluoroethyl)pyrimidine

Uniqueness

2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical properties

Properties

IUPAC Name

2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2NS/c1-5(7,8)3-2-9-4(6)10-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBHQMGWMPFPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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